3-methyl-N,N-dipropylbenzamide
Description
3-Methyl-N,N-dipropylbenzamide is a benzamide derivative characterized by a methyl group at the 3-position of the benzene ring and two propyl substituents on the amide nitrogen.
Properties
IUPAC Name |
3-methyl-N,N-dipropylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-4-9-15(10-5-2)14(16)13-8-6-7-12(3)11-13/h6-8,11H,4-5,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RORAIVXVLZSPDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C1=CC=CC(=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20202882 | |
| Record name | m-Toluamide, N,N-dipropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20202882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5448-35-1 | |
| Record name | m-Toluamide, N,N-dipropyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005448351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC17935 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17935 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | m-Toluamide, N,N-dipropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20202882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 3-methyl-N,N-dipropylbenzamide typically begins with m-toluic acid and dipropylamine.
Reaction Conditions: The reaction involves the formation of an amide bond between the carboxylic acid group of m-toluic acid and the amine group of dipropylamine. .
Industrial Production Methods: Industrially, the compound can be synthesized through a Schotten-Baumann reaction, where m-toluoyl chloride is reacted with dipropylamine in the presence of a base like sodium hydroxide.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-methyl-N,N-dipropylbenzamide can undergo oxidation reactions, particularly at the methyl group attached to the benzene ring.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: It can participate in substitution reactions, especially electrophilic aromatic substitution on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Oxidation of the methyl group can lead to the formation of carboxylic acids.
Reduction: Reduction can yield the corresponding amine.
Substitution: Substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
Chemistry:
- 3-methyl-N,N-dipropylbenzamide is used as an intermediate in the synthesis of various organic compounds.
- It serves as a building block for the preparation of more complex molecules.
Biology and Medicine:
- The compound has potential applications in the development of pharmaceuticals due to its structural similarity to other bioactive amides.
Industry:
- It is used in the production of specialty chemicals and materials.
- The compound can be incorporated into polymers to impart specific properties.
Mechanism of Action
Mechanism:
- The exact mechanism of action of 3-methyl-N,N-dipropylbenzamide depends on its specific application. In general, amides can interact with biological targets through hydrogen bonding and hydrophobic interactions.
- The compound may act on molecular targets such as enzymes or receptors, modulating their activity.
Molecular Targets and Pathways:
- Potential targets include enzymes involved in metabolic pathways or receptors in the nervous system.
- The compound’s effects can be mediated through pathways related to signal transduction or metabolic regulation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: 3-Methyl vs. 4-Methyl Substitution
- 4-Methyl-N,N-dipropylbenzamide (CAS: 5448-37-3) differs in the methyl group’s position (para vs. meta). This isomer is classified as an industrial chemical with safety hazards including skin/eye irritation and respiratory toxicity (H315, H319, H335) .
- Impact of Substituent Position : Meta-substitution (3-methyl) may influence steric and electronic properties differently than para-substitution, affecting reactivity in catalytic reactions (e.g., Pd-catalyzed arylations) or binding affinity in biological targets.

Substituent Variations on the Benzene Ring
Key Observations :
- Electron-withdrawing groups (e.g., Cl, NO$_2$) enhance electrophilicity, favoring reactions like nucleophilic substitution or receptor binding.
Amide Nitrogen Modifications
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide : Features a bulky hydroxy-dimethyl ethyl group on the amide nitrogen. This N,O-bidentate directing group facilitates metal-catalyzed C–H bond activation, critical in synthetic chemistry .
- N-(Diisopropylphosphanyl)benzamide : Incorporates a phosphanyl group, enabling coordination to transition metals for catalytic applications .
Spectroscopic Characterization
Biological Activity
3-Methyl-N,N-dipropylbenzamide is an organic compound with the molecular formula . It belongs to the class of amides, characterized by a carbonyl group () bonded to a nitrogen atom that is further connected to two propyl groups and a methyl group. This compound is notable for its potential applications in medicinal chemistry and material science due to its unique structural features and chemical properties.
Synthesis
The synthesis of this compound typically begins with m-toluic acid and dipropylamine. The reaction involves the formation of an amide bond between the carboxylic acid group of m-toluic acid and the amine group of dipropylamine. Industrially, it can be synthesized through a Schotten-Baumann reaction, where m-toluoyl chloride reacts with dipropylamine in the presence of a base like sodium hydroxide.
The biological activity of this compound primarily involves its interaction with various biological targets through hydrogen bonding and hydrophobic interactions. It may act on molecular targets such as enzymes or receptors, modulating their activity. Potential molecular targets include:
- Enzymes involved in metabolic pathways
- Receptors in the nervous system
These interactions can influence signal transduction pathways or metabolic regulation, indicating its potential therapeutic applications .
Pharmacological Studies
Research indicates that compounds similar to this compound exhibit significant modulation of neurotransmitter receptors, particularly GABA_A receptors. For instance, studies have shown that certain N,N-dipropyl-substituted compounds can enhance GABA-induced chloride currents, suggesting a potential role in neuromodulation .
Case Study: GABA Modulation
A study demonstrated that compounds with similar structures to this compound significantly modulated GABA_A receptor activity:
| Compound | Maximal GABA-Induced Current (%) | EC50 (μM) |
|---|---|---|
| Compound 22 | 1581 ± 74 | 51.7 ± 9.5 |
| Compound 23 | 1673 ± 146 | 51.7 ± 9.5 |
| Piperine | 302 ± 27 | 52.4 ± 9.4 |
This data underscores the efficacy of N,N-dipropyl substitutions in enhancing receptor activity, which could be leveraged for therapeutic benefits in conditions involving GABAergic dysfunction .
Potential Applications
Due to its structural similarities to other bioactive amides, this compound has potential applications in:
- Pharmaceutical Development : As a lead compound for developing new drugs targeting neurological disorders.
- Material Science : In the production of specialty chemicals and polymers that require specific properties imparted by amide functionalities.
Comparison with Similar Compounds
This compound can be compared with other structurally similar compounds to highlight its unique features:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N,N-Diethyl-m-toluamide | C₁₂H₁₅NO | Known insect repellent |
| N,N-Dimethyl-m-toluamide | C₁₃H₁₉NO | Different alkyl groups on nitrogen |
| N,N-Di-n-propyl-benzamide | C₁₃H₁₉NO | Base structure used as reference |
These comparisons illustrate how variations in alkyl substituents can affect both the physical and chemical properties of amides, influencing their biological activities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

